molecular formula C9H15ClN2 B12984800 7-Azaspiro[3.5]nonane-2-carbonitrile hydrochloride CAS No. 2304951-87-7

7-Azaspiro[3.5]nonane-2-carbonitrile hydrochloride

Cat. No.: B12984800
CAS No.: 2304951-87-7
M. Wt: 186.68 g/mol
InChI Key: FHCBUIHRAXWEBD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Azaspiro[35]nonane-2-carbonitrile hydrochloride is a chemical compound with the molecular formula C9H14N2·HCl It is a spirocyclic compound, which means it contains a unique ring structure where two rings share a single atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-azaspiro[3.5]nonane-2-carbonitrile hydrochloride typically involves multiple steps. One common method starts with N-Boc-4-piperidone as a raw material. The process includes a Wittig reaction to prepare N-Boc-4-methylenepiperidine, followed by a [2+2] cyclization catalyzed by zinc/copper and trichloroacetyl chloride to form N-Boc-7-azaspiro ketone. This intermediate is then reduced to N-Boc-7-azaspiro-ol using sodium borohydride at room temperature. Finally, the Boc group is removed using 2 mol/L hydrochloric acid-ethyl acetate to yield the target product with high purity .

Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The reagents and raw materials used are economical and readily available, making the process suitable for batch production .

Chemical Reactions Analysis

Types of Reactions: 7-Azaspiro[3.5]nonane-2-carbonitrile hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Sodium borohydride and lithium aluminum hydride are typical reducing agents.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogens like chlorine or bromine in the presence of a catalyst.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

7-Azaspiro[3.5]nonane-2-carbonitrile hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 7-azaspiro[3.5]nonane-2-carbonitrile hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

  • 2-Oxa-7-azaspiro[3.5]nonane oxalate
  • 2-Azaspiro[3.5]nonane hydrochloride
  • 7-Azaspiro[3.5]nonane-2-carboxylic acid hydrochloride

Comparison: Compared to these similar compounds, 7-azaspiro[3.5]nonane-2-carbonitrile hydrochloride is unique due to its specific spirocyclic structure and the presence of a carbonitrile group. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications .

Biological Activity

7-Azaspiro[3.5]nonane-2-carbonitrile hydrochloride is a compound of considerable interest in medicinal chemistry due to its unique spirocyclic structure, which imparts distinct biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

  • Molecular Formula : C₇H₁₄ClN₃
  • Molecular Weight : 179.7 g/mol
  • CAS Number : 2445792-09-4
  • Purity : ≥95%

The biological activity of this compound is attributed to its ability to interact with various biological macromolecules. The compound's structure allows it to fit into specific binding sites on enzymes and receptors, modulating biological pathways effectively. Key mechanisms include:

  • Enzyme Inhibition : The compound has been shown to inhibit matrix metalloproteinases (MMPs), particularly MMP-2, which are involved in extracellular matrix remodeling and cancer metastasis.
  • Antimicrobial Activity : Investigations have indicated potential antimicrobial properties against various pathogens.
  • Anticancer Properties : Preliminary studies suggest that the compound may exhibit antiproliferative effects on cancer cell lines.

Table 1: Biological Activity Overview

Activity Type Target/Pathway IC50 (µM) Reference
MMP InhibitionMMP-20.95 ± 0.09
AntimicrobialVarious bacterial strainsTBD
AntiproliferativeSKOV3 (ovarian cancer)TBD
HL60 (leukemia)TBD
A549 (lung cancer)TBD

Case Studies

  • Matrix Metalloproteinase Inhibition
    A study assessed the inhibitory effects of various spirocyclic compounds on MMP-2, highlighting that 7-Azaspiro[3.5]nonane derivatives showed significant inhibition compared to control compounds. The structure-activity relationship indicated that modifications to the spirocyclic framework could enhance potency against MMP-2, making these compounds promising candidates for further development as therapeutic agents against cancer metastasis .
  • Antimicrobial Studies
    Research focusing on the antimicrobial properties of 7-Azaspiro[3.5]nonane derivatives revealed activity against a range of bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria. The exact mechanism of action remains under investigation but is believed to involve disruption of bacterial cell wall synthesis .
  • Anticancer Activity
    In vitro studies demonstrated that the compound exhibited antiproliferative effects on several cancer cell lines, including SKOV3, HL60, and A549. These findings suggest that further exploration into its potential as an anticancer agent is warranted .

Properties

CAS No.

2304951-87-7

Molecular Formula

C9H15ClN2

Molecular Weight

186.68 g/mol

IUPAC Name

7-azaspiro[3.5]nonane-2-carbonitrile;hydrochloride

InChI

InChI=1S/C9H14N2.ClH/c10-7-8-5-9(6-8)1-3-11-4-2-9;/h8,11H,1-6H2;1H

InChI Key

FHCBUIHRAXWEBD-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC12CC(C2)C#N.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.